![molecular formula C9H7F2NO2 B12868834 4-(Difluoromethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12868834.png)
4-(Difluoromethyl)-2-methoxybenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)-2-methoxybenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core with difluoromethyl and methoxy substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-methoxybenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-4-(difluoromethyl)phenol with methoxyacetyl chloride under basic conditions to form the benzoxazole ring . The reaction is usually carried out in the presence of a base such as triethylamine at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
4-(Difluoromethyl)-2-methoxybenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the difluoromethyl and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazoles, which can have different functional groups replacing the difluoromethyl or methoxy groups .
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)-2-methoxybenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethyl)-2-methoxybenzo[d]oxazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to inhibition or activation of specific pathways. This can result in various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Trifluoromethyl)-2-methoxybenzo[d]oxazole
- 4-(Chloromethyl)-2-methoxybenzo[d]oxazole
- 4-(Bromomethyl)-2-methoxybenzo[d]oxazole
Uniqueness
4-(Difluoromethyl)-2-methoxybenzo[d]oxazole is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This can lead to different reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C9H7F2NO2 |
|---|---|
Peso molecular |
199.15 g/mol |
Nombre IUPAC |
4-(difluoromethyl)-2-methoxy-1,3-benzoxazole |
InChI |
InChI=1S/C9H7F2NO2/c1-13-9-12-7-5(8(10)11)3-2-4-6(7)14-9/h2-4,8H,1H3 |
Clave InChI |
ACXKSWCYWSOVOL-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC2=C(C=CC=C2O1)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Acetylbenzo[d]oxazole-6-carboxamide](/img/structure/B12868753.png)
![2-Bromo-6-ethylbenzo[d]oxazole](/img/structure/B12868757.png)
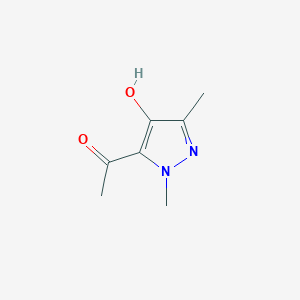
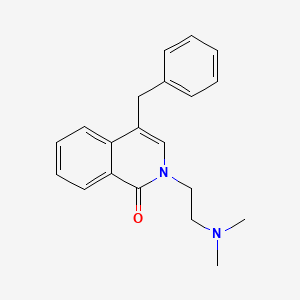
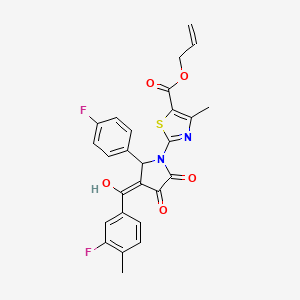
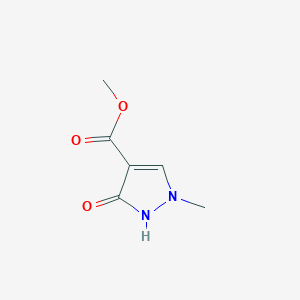

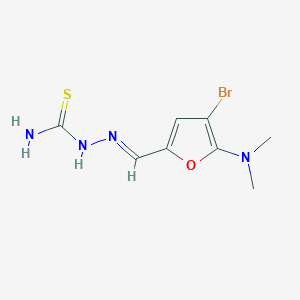
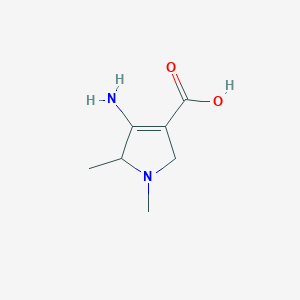

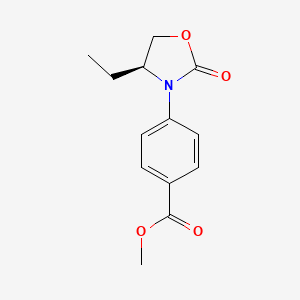
![2-Bromobenzo[d]oxazole-4-thiol](/img/structure/B12868818.png)
![3-(2-Aminobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B12868820.png)
